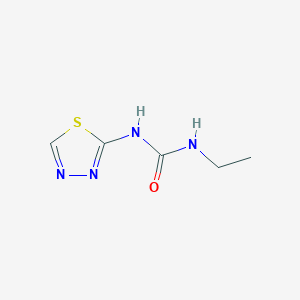![molecular formula C9H15NOS2 B14500587 N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide CAS No. 64172-47-0](/img/structure/B14500587.png)
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide is a chemical compound with the molecular formula C9H15NOS2 It is characterized by the presence of a thiopyran ring, a methylsulfanyl group, and an acetamide moiety
Méthodes De Préparation
The synthesis of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)-3,6-dihydro-2H-thiopyran with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to facilitate the reaction and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiopyran ring can be reduced to a tetrahydrothiopyran using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted acetamides.
Applications De Recherche Scientifique
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s thiopyran ring and methylsulfanyl group are believed to play a crucial role in its activity, potentially interacting with enzymes and receptors to modulate their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be compared with other similar compounds, such as:
N-{[2-(Methylsulfanyl)phenyl]acetamide: This compound has a phenyl ring instead of a thiopyran ring, which may result in different chemical and biological properties.
2-(Methylsulfanyl)acetamide: Lacks the thiopyran ring, making it structurally simpler and potentially less versatile in its applications.
This compound derivatives:
Propriétés
Numéro CAS |
64172-47-0 |
|---|---|
Formule moléculaire |
C9H15NOS2 |
Poids moléculaire |
217.4 g/mol |
Nom IUPAC |
N-[(6-methylsulfanyl-2,5-dihydrothiopyran-6-yl)methyl]acetamide |
InChI |
InChI=1S/C9H15NOS2/c1-8(11)10-7-9(12-2)5-3-4-6-13-9/h3-4H,5-7H2,1-2H3,(H,10,11) |
Clé InChI |
UDFXJAIFFOPFBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1(CC=CCS1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



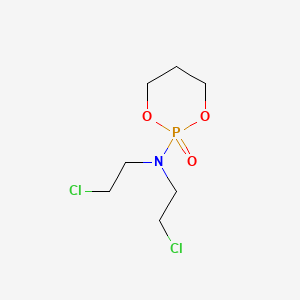

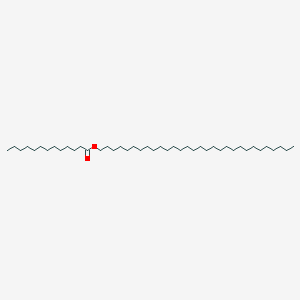
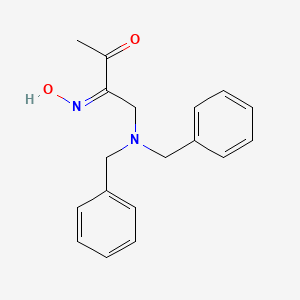
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
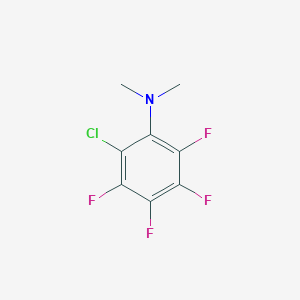
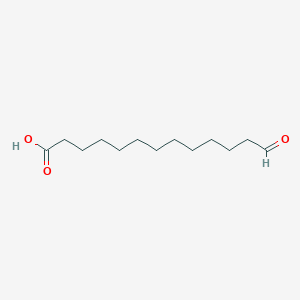
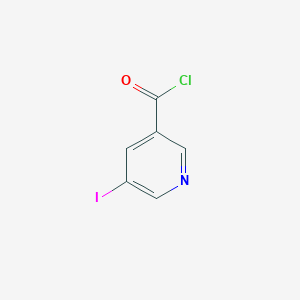
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
